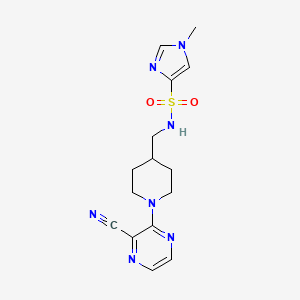
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N7O2S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine moiety, a cyanopyrazine group, and an imidazole sulfonamide, suggests diverse biological activities. This article presents a detailed analysis of the compound's biological activity, synthesis methods, and potential therapeutic applications.
Structural Overview
The molecular formula of this compound is C15H19N5O2S, with a molecular weight of approximately 361.42 g/mol. The structural features contribute to its pharmacological properties.
| Component | Description |
|---|---|
| Piperidine Moiety | Provides structural rigidity and potential receptor interactions. |
| Cyanopyrazine Group | May enhance biological activity through specific molecular interactions. |
| Imidazole Sulfonamide | Known for its role in various therapeutic applications, including antibacterial and antitumor activity. |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, sulfonamides have been shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that certain imidazole derivatives demonstrated effective inhibition against standard strains of bacteria, suggesting that the imidazole moiety may play a critical role in enhancing antimicrobial efficacy .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may modulate the activity of these targets, leading to various biological effects. This interaction could be crucial for its potential applications in treating infections or other diseases .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step synthetic routes. Key methods include:
- Reagent Selection : The use of 3-cyanopyrazine and piperidine derivatives under controlled conditions.
- Reaction Conditions : Optimizing temperature and pH to achieve high yields.
- Purification Techniques : Employing recrystallization or chromatography to ensure product purity.
In one study evaluating similar compounds, the antibacterial activities were screened using microbroth dilution assays against various bacterial strains, revealing significant activity for certain derivatives .
Therapeutic Applications
Given its structural characteristics, this compound holds promise in several therapeutic areas:
- Antimicrobial Therapy : Potential use as an antibiotic due to its observed antimicrobial properties.
- Cancer Treatment : Similar compounds have shown efficacy in oncology, suggesting possible applications in cancer therapies.
特性
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2S/c1-21-10-14(19-11-21)25(23,24)20-9-12-2-6-22(7-3-12)15-13(8-16)17-4-5-18-15/h4-5,10-12,20H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQJZNHZLRKSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














